molecular formula C10H11ClN2O B2597838 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1339610-81-9

5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2597838
CAS No.: 1339610-81-9
M. Wt: 210.66
InChI Key: JHKSBQYGZMOPOK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound belonging to the benzodiazole family This compound features a chloromethyl group attached to a benzodiazole ring, which is further substituted with two methyl groups

Scientific Research Applications

N-substituted Heterocyclic Cations Research

The study on N-substituted heterocyclic cations, including derivatives similar to "5-(Chloromethyl)-1,3-dimethylbenzimidazol-2-one," shows their reaction with mercury(II) chloride to form chloromercury(II) derivatives. These derivatives undergo acidolysis in the presence of chloride ion, illustrating potential applications in the study of chemical reactions and catalysis (Cooksey, Dodd, & Johnson, 1971).

Prodrug Development for Hypoxic Tissues

Another research avenue involves the use of 5-chloromethyl-1-methyl-2-nitroimidazole for prodrug development, aimed at selective drug delivery to hypoxic tissues. This showcases the potential for using derivatives in targeted therapy, particularly in the context of cancer research (Parveen, Naughton, Whish, & Threadgill, 1999).

Antitumor Properties

Research on imidazotetrazines, closely related to the chemical structure , highlights the synthesis and chemistry of derivatives with broad-spectrum antitumor activity. This research underscores the therapeutic potential of such compounds in cancer treatment (Stevens et al., 1984).

Molecular Charge Transfer Complex Study

The study of a molecular charge transfer complex involving 5,6-dimethylbenzimidazole with chloranilic acid has provided insights into the thermodynamic and spectrophotometric properties of such complexes. This research has implications for understanding molecular interactions and could inform the design of new materials or sensors (Singh, Khan, Ahmad, & Javed, 2016).

Fungicidal Activity

Some 5-membered heterocyclic derivatives containing benzimidazoles have been synthesized and evaluated for their fungicidal activities. This highlights the potential agricultural applications of such compounds in controlling fungal infections (Mishra, Singh, Dubey, & Mishra, 1993).

Synthesis and Antimalarial Activity

Investigations into 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, a new class of antimalarial substances, represent another application domain. These compounds, through their synthesis and structural characterization, have shown potential as antimalarial agents, demonstrating the versatility of chloromethyl and dimethyl benzimidazole derivatives in medicinal chemistry (Hutt, Elslager, & Werbel, 1970).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction. This can be done using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-

Properties

IUPAC Name

5-(chloromethyl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKSBQYGZMOPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339610-81-9
Record name 5-(chloromethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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